Cyclohexene, 4,4'-[methylenebis(oxy)]bis-
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Overview
Description
Cyclohexene, 4,4’-[methylenebis(oxy)]bis- is a chemical compound with the molecular formula C13H20O2. It consists of 20 hydrogen atoms, 13 carbon atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes a cyclohexene ring and a methylene bridge connecting two oxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4,4’-[methylenebis(oxy)]bis- typically involves the reaction of cyclohexene with formaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 4,4’-[methylenebis(oxy)]bis- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4,4’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding epoxide or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, cyclohexane derivatives, and substituted cyclohexenes .
Scientific Research Applications
Cyclohexene, 4,4’-[methylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which Cyclohexene, 4,4’-[methylenebis(oxy)]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylene bridge and oxy groups play a crucial role in its binding affinity and reactivity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): This compound has a similar methylene bridge but contains amine groups instead of oxy groups.
Cyclohexene, 4-methyl-: This compound has a similar cyclohexene ring but lacks the methylene bridge and oxy groups.
Uniqueness
Cyclohexene, 4,4’-[methylenebis(oxy)]bis- is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
105554-11-8 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-(cyclohex-3-en-1-yloxymethoxy)cyclohexene |
InChI |
InChI=1S/C13H20O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-3,5,12-13H,4,6-11H2 |
InChI Key |
ZGGKJLJWLZDMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)OCOC2CCC=CC2 |
Origin of Product |
United States |
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